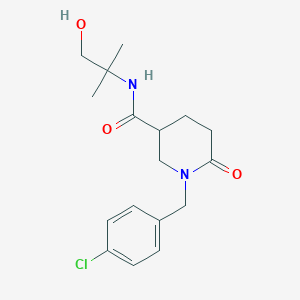
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide, also known as CP-122,721, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which is involved in the regulation of food intake and energy balance.
Mécanisme D'action
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide is a selective antagonist of the NPY Y2 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of food intake and energy balance. NPY is a neuropeptide that promotes feeding behavior and increases fat storage, while Y2 receptor activation inhibits these effects. By blocking the Y2 receptor, this compound reduces food intake and promotes weight loss.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, the compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NPY Y2 receptor and its ability to cross the blood-brain barrier. However, the compound has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of more potent and selective Y2 receptor antagonists for the treatment of obesity and related metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential effects on glucose metabolism and insulin sensitivity. Finally, the potential neuroprotective effects of this compound in various neurological disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with tert-butyl N-(2-hydroxy-1,1-dimethylethyl)carbamate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding this compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. The compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, this compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-hydroxy-2-methylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,11-21)19-16(23)13-5-8-15(22)20(10-13)9-12-3-6-14(18)7-4-12/h3-4,6-7,13,21H,5,8-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZISGJPGIDEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)


![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![N,8-dimethyl-N-(2-phenylethyl)-3-[(3-propoxy-1-piperidinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6030620.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6030625.png)
![3-chloro-N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6030627.png)
![1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B6030644.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)